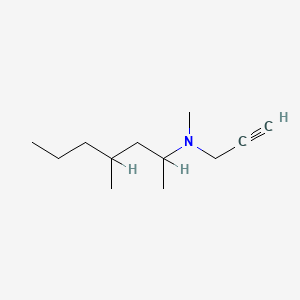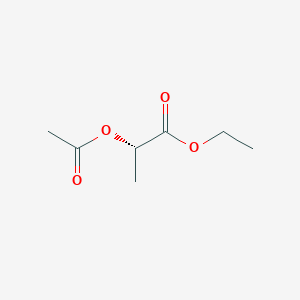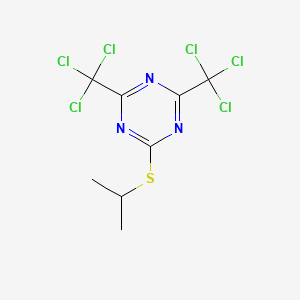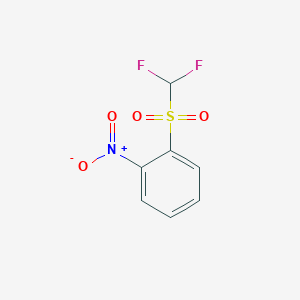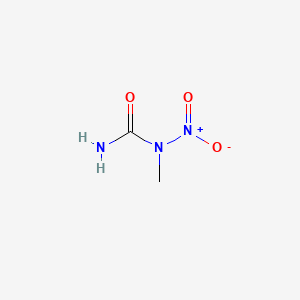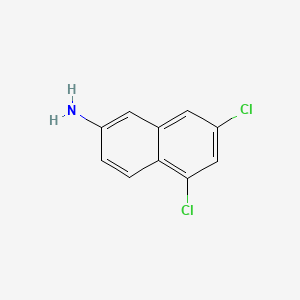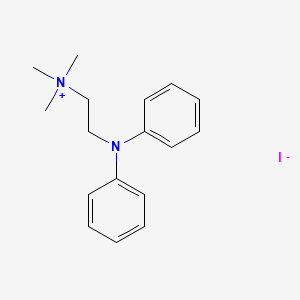
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a diphenylamino group attached to an ethyl chain, which is further connected to a trimethylammonium group The iodide ion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide typically involves the quaternization of 2-(Diphenylamino)ethanol with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-(Diphenylamino)ethanol in the chosen solvent.
- Add an excess of methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The diphenylamino group can be oxidized to form N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the corresponding nucleophile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Reactions: Quaternary ammonium salts with different counterions.
Oxidation Reactions: N-oxide derivatives.
Reduction Reactions: Secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetramethylammonium Iodide: A simpler quaternary ammonium salt used in various chemical reactions.
Uniqueness
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the diphenylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with aromatic systems and increases its solubility in organic solvents, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
20763-37-5 |
|---|---|
Molekularformel |
C17H23IN2 |
Molekulargewicht |
382.28 g/mol |
IUPAC-Name |
trimethyl-[2-(N-phenylanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H23N2.HI/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BRJNXXVJDOIOJW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
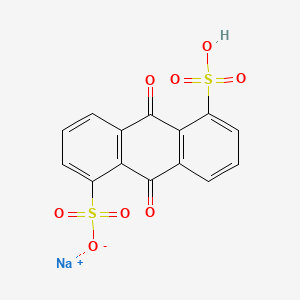
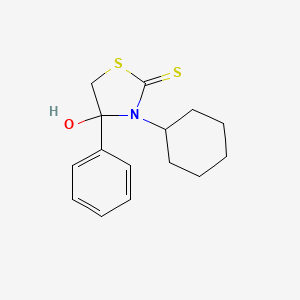
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
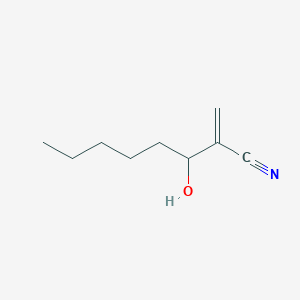

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)

